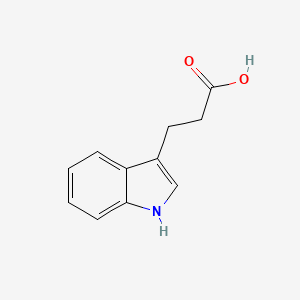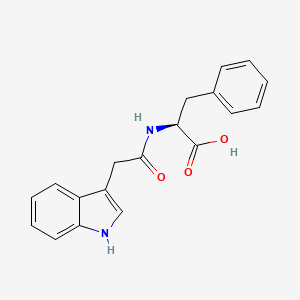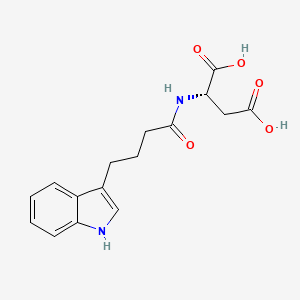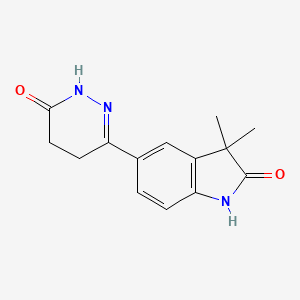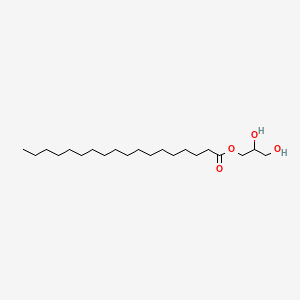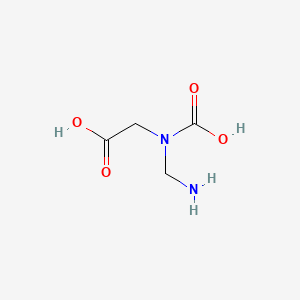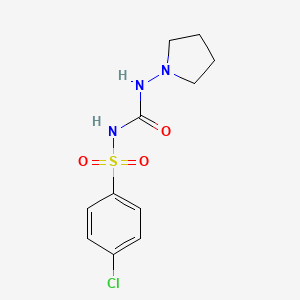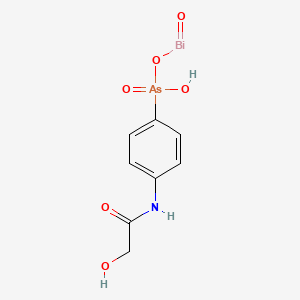
Gly-pro-glu
Vue d'ensemble
Description
Glypromate, also known as glycyl-L-prolyl-L-glutamic acid, is a small peptide composed of three amino acids: glycine, proline, and glutamic acid. This compound is naturally occurring and is derived from insulin-like growth factor 1 (IGF-1). Glypromate has garnered significant attention due to its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .
Applications De Recherche Scientifique
Glypromate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Glypromate and its analogs are used in the synthesis of neuroprotective drugs.
Mécanisme D'action
Glypromate exerts its effects by inhibiting caspase III-dependent apoptosis, a process involved in programmed cell death. This inhibition is achieved through its interaction with insulin-like growth factor 1 (IGF-1) pathways. Glypromate acts on glial cells, which are crucial for maintaining the health and function of neurons . The compound’s neuroprotective properties are attributed to its ability to modulate oxidative stress and prevent neuronal death .
Orientations Futures
GPE has shown promise in applications for neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases . Its neuroprotective activity is not related to its affinity to the glutamate receptor . Future research may focus on further exploring its potential therapeutic uses and understanding its mechanism of action .
Analyse Biochimique
Biochemical Properties
Glycyl-prolyl-glutamic acid plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the N-methyl-D-aspartate (NMDA) receptor, where glycyl-prolyl-glutamic acid prevents the binding of glutamate . This interaction is crucial for regulating brain function and protecting neurons from excitotoxicity. Additionally, glycyl-prolyl-glutamic acid positively regulates the potassium-mediated release of acetylcholine from rat cortical slices, further highlighting its role in neurotransmission .
Cellular Effects
Glycyl-prolyl-glutamic acid exerts several effects on different types of cells and cellular processes. In neuronal cells, it provides neuroprotection against excitotoxic insults, which are harmful conditions caused by excessive stimulation by neurotransmitters such as glutamate . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, glycyl-prolyl-glutamic acid modulates calcium signaling and glycogen synthase kinase 3β (GSK-3β) activity, which are essential for maintaining neuronal health and function .
Molecular Mechanism
The molecular mechanism of glycyl-prolyl-glutamic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, glycyl-prolyl-glutamic acid prevents the binding of glutamate to the NMDA receptor, thereby reducing excitotoxicity . It also mimics the effects of insulin-like growth factor I on the somatostatin system through a mechanism independent of β-amyloid clearance, involving modulation of calcium and GSK-3β signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyl-prolyl-glutamic acid change over time. The compound is relatively stable when stored at -20°C, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that glycyl-prolyl-glutamic acid maintains its neuroprotective effects over extended periods, providing sustained benefits to neuronal cells
Dosage Effects in Animal Models
The effects of glycyl-prolyl-glutamic acid vary with different dosages in animal models. At lower doses, it provides neuroprotection without causing adverse effects. At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
Glycyl-prolyl-glutamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in the nervous system. The compound’s interactions with enzymes such as GSK-3β play a crucial role in its neuroprotective effects . Understanding these metabolic pathways is essential for developing targeted therapies for neurodegenerative diseases.
Transport and Distribution
Within cells and tissues, glycyl-prolyl-glutamic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the target sites where it exerts its effects . The compound’s distribution within the brain is particularly important for its neuroprotective properties.
Subcellular Localization
Glycyl-prolyl-glutamic acid is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, ensuring that it interacts with the appropriate biomolecules . This subcellular localization is crucial for its role in protecting neurons and regulating brain function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glypromate can be synthesized using a solution-phase synthesis method. The process involves the assembly of the perbenzylated form of Glypromate from L-proline. This is achieved through a tandem sequential peptide coupling strategy, forming two chemoselective peptide bonds without the need for purifying intermediates . The final product is obtained by removing N- and C-protecting groups through hydrogenolysis using palladium on carbon (Pd/C) as the catalyst .
Industrial Production Methods
The industrial production of Glypromate follows similar synthetic routes but is optimized for higher yields and purity. The process ensures stereochemical integrity and avoids chromatographic techniques, making it more environmentally friendly. The use of green metrics such as EcoScale score and E-factor helps assess the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Glypromate undergoes various chemical reactions, including:
Oxidation: Glypromate can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: The reduction of Glypromate typically involves the removal of protecting groups through hydrogenolysis.
Substitution: Substitution reactions can occur at the amino acid residues, allowing for the creation of Glypromate analogs with different side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of Pd/C is commonly used for hydrogenolysis.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various Glypromate analogs with modified side chains, which can have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Glypromate
Glypromate’s uniqueness lies in its specific composition of glycine, proline, and glutamic acid, which allows it to interact effectively with IGF-1 pathways. Its ability to inhibit caspase III-dependent apoptosis and modulate oxidative stress makes it a promising candidate for neuroprotective therapies .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBXTYGTKWGAT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186038 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32302-76-4 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glypromate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYPROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



